2-Acetamidopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

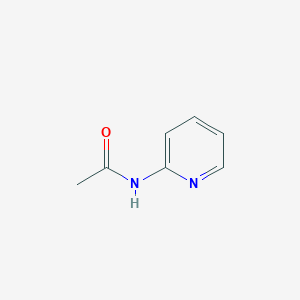

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROKOTBWFZITJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200335 | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-96-9 | |

| Record name | N-2-Pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PYRIDIN-2-YLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamidopyridine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetamidopyridine (N-(2-pyridyl)acetamide), a versatile heterocyclic compound. It details the chemical structure, physicochemical properties, and spectroscopic profile of this molecule. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization. A significant focus is placed on its role as a key building block in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs, as well as kinase inhibitors. The guide explores the reactivity of this compound and its involvement in significant biological signaling pathways, supported by visual diagrams to elucidate complex interactions and experimental workflows.

Chemical Structure and Identification

This compound is an organic compound featuring a pyridine (B92270) ring substituted with an acetamido group at the 2-position.[1] The presence of the pyridine core and the amide functionality imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.[2]

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | N-pyridin-2-ylacetamide |

| Synonyms | 2-Acetylaminopyridine, N-(2-Pyridinyl)acetamide |

| CAS Number | 5231-96-9[1] |

| Molecular Formula | C₇H₈N₂O[1] |

| Molecular Weight | 136.15 g/mol [1] |

| InChI | InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) |

| SMILES | CC(=O)NC1=CC=CC=N1 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 66-74 °C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform. Solubility in water is limited. | |

| pKa | 6.82 (for the precursor 2-aminopyridine) |

Synthesis of this compound

This compound is commonly synthesized via the acylation of 2-aminopyridine (B139424) with acetic anhydride.

Experimental Protocol: Synthesis from 2-Aminopyridine

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Ice water

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Stirring apparatus

-

Cooling bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine in acetic anhydride.

-

The reaction is exothermic; maintain the temperature below 60 °C using a cooling bath while stirring.

-

Allow the reaction to proceed for approximately 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Separate the organic layer and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield this compound.

References

Spectroscopic Profile of 2-Acetamidopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamidopyridine (N-(2-pyridyl)acetamide), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.21 | d | 1H | 8.4 | H-6 |

| 8.13 | br s | 1H | - | N-H |

| 7.68 | t | 1H | 7.8 | H-4 |

| 7.03 | t | 1H | 6.6 | H-5 |

| 6.94 | d | 1H | 8.1 | H-3 |

| 2.18 | s | 3H | - | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O |

| 151.9 | C-2 |

| 148.0 | C-6 |

| 138.6 | C-4 |

| 119.5 | C-5 |

| 114.2 | C-3 |

| 24.8 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3284 | Strong | N-H Stretch |

| 3060 | Medium | Aromatic C-H Stretch |

| 1693 | Strong | C=O Stretch (Amide I) |

| 1582 | Strong | N-H Bend (Amide II) / C=C Stretch (Pyridine ring) |

| 1530 | Strong | C=C Stretch (Pyridine ring) |

| 1435 | Strong | C-H Bend (CH₃) |

| 1369 | Medium | C-H Bend (CH₃) |

| 1292 | Strong | C-N Stretch |

| 777 | Strong | C-H Out-of-plane bend (ortho-disubstituted pyridine) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | High | [M - C₂H₂O]⁺ |

| 67 | Moderate | [C₄H₅N]⁺ |

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL).[1][2] The solution was then filtered into a 5 mm NMR tube.[3][4] ¹H and ¹³C NMR spectra were recorded on a Varian A-60 and a Varian CFT-20 spectrometer, respectively.[5] Chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using the KBr pellet method. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die using a hydraulic press to form a thin, transparent pellet. The pellet was subsequently mounted in the sample holder of an FTIR spectrometer and the spectrum was recorded.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or hexane, was injected into the GC. The sample was vaporized and separated on an appropriate capillary column before entering the mass spectrometer. The molecules were then ionized by a 70 eV electron beam, and the resulting fragments were separated by their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-pyridin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pyridin-2-ylacetamide is a chemical compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of both pyridine (B92270) and acetamide (B32628), it possesses a unique structural motif that imparts a range of physicochemical properties and potential biological activities. The pyridine ring, a common pharmacophore, and the acetamide group, a versatile functional group, make this molecule a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of N-pyridin-2-ylacetamide, detailed experimental protocols for its characterization, and an exploration of the biological activities of its derivatives.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-pyridin-2-ylacetamide is presented below. Data for closely related derivatives are also included for comparative purposes.

| Property | Value | Source |

| IUPAC Name | N-pyridin-2-ylacetamide | [1] |

| Synonyms | 2-Acetamidopyridine, N-2-Pyridinylacetamide, N-(2-pyridyl)acetamide | [1] |

| CAS Number | 5231-96-9 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 110-115 °C (for 2-chloro-N-pyridin-2-yl-acetamide) | |

| Boiling Point | 378.1±22.0 °C (Predicted for 2-chloro-N-pyridin-2-yl-acetamide) | |

| Solubility | >37 µg/mL at pH 7.4 (for 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide) |

Spectroscopic Data

The structural elucidation of N-pyridin-2-ylacetamide and its derivatives relies heavily on various spectroscopic techniques. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for N-(5-Chloro-4-methylpyridin-2-yl)acetamide (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~8.10 | Singlet | 1H | - |

| H-6 | ~8.20 | Singlet | 1H | - |

| CH₃ (pyridin-4-yl) | ~2.40 | Singlet | 3H | - |

| NH | ~8.50 | Broad Singlet | 1H | - |

| CH₃ (acetyl) | ~2.20 | Singlet | 3H | - |

Predicted ¹³C NMR Data for N-(5-Chloro-4-methylpyridin-2-yl)acetamide (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151.0 |

| C-3 | ~140.0 |

| C-4 | ~148.0 |

| C-5 | ~125.0 |

| C-6 | ~115.0 |

| C=O | ~169.0 |

| CH₃ (pyridin-4-yl) | ~18.0 |

| CH₃ (acetyl) | ~24.0 |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for 2-chloro-N-pyridin-2-yl-acetamide (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3443, 3226 | N-H stretching |

| 1683 | C=O stretching (Amide I) |

| 1581 | N-H bending (Amide II) / C=C and C=N stretching |

| 1330, 1198 | C-N stretching |

| 775 | C-H out-of-plane bending |

Mass Spectrometry

The mass spectrum of N-pyridin-2-ylacetamide is expected to show a molecular ion peak corresponding to its molecular weight. For its chloro-derivatives, a characteristic M+2 peak with an intensity of approximately one-third of the monoisotopic peak is observed due to the presence of the ³⁷Cl isotope. The fragmentation pattern is anticipated to involve cleavage of the amide bond and fragmentation of the pyridine ring. The EIMS of 2-chloro-N-pyridin-2-yl-acetamide shows a molecular ion peak at m/z 170.6.

Experimental Protocols

Synthesis of N-pyridin-2-ylacetamide Derivatives

A common method for the synthesis of N-pyridin-2-ylacetamide derivatives is the N-acylation of the corresponding aminopyridine. The following protocol is adapted from the synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide.

Materials and Equipment:

-

2-Aminopyridine (B139424) derivative (e.g., 2-amino-5-chloro-4-methylpyridine)

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the 2-aminopyridine derivative with an excess of acetic anhydride.

-

Heat the mixture at 70°C with stirring for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add diethyl ether to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with cold diethyl ether.

-

Dry the purified product under vacuum.

Caption: General workflow for the synthesis of N-pyridin-2-ylacetamide derivatives.

NMR Sample Preparation and Analysis

The following is a general protocol for preparing a sample for NMR analysis.

Materials:

-

N-pyridin-2-ylacetamide derivative

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

-

Vial

Procedure:

-

Weigh an appropriate amount of the compound into a clean, dry vial.

-

Add the deuterated solvent to the vial.

-

Gently swirl or vortex to dissolve the compound completely.

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Caption: Workflow for NMR sample preparation.

Biological Activities and Potential Signaling Pathways

While direct experimental data on the biological profile of the parent N-pyridin-2-ylacetamide is limited, numerous studies have demonstrated a wide range of biological activities for its derivatives.

Antifungal and Antimicrobial Activity

Derivatives of N-pyridin-2-ylacetamide have shown promising antifungal and antimicrobial properties. For instance, [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide derivatives exhibited better antifungal activity against Candida albicans and Aspergillus niger than the standard drug fluconazole.

Insecticidal Activity

Certain derivatives have been investigated for their insecticidal properties. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has demonstrated significant insecticidal activity.

Cytotoxic and Anticancer Activity

A number of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some of these compounds have shown potent inhibitory activity against cancer cell lines, suggesting their potential as anticancer agents.

While the precise signaling pathways for these activities are not fully elucidated for all derivatives, the cytotoxic effects of some related compounds, such as 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, have been shown to be mediated through the induction of apoptosis via the caspase pathway. This suggests a potential mechanism of action for cytotoxic N-pyridin-2-ylacetamide derivatives.

Caption: A potential signaling pathway for the anticancer activity of N-pyridin-2-ylacetamide derivatives.

Conclusion

N-pyridin-2-ylacetamide and its derivatives represent a versatile class of compounds with a broad spectrum of potential applications in drug discovery and development. Their synthesis is generally straightforward, and their physicochemical properties can be readily characterized using standard analytical techniques. The diverse biological activities exhibited by various derivatives, including antifungal, insecticidal, and anticancer effects, underscore the importance of this chemical scaffold for further investigation. Future research should focus on elucidating the specific mechanisms of action and signaling pathways associated with these biological activities to facilitate the rational design of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to 2-Acetamidopyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetamidopyridine, a pivotal heterocyclic amide that has played a significant role in the advancement of medicinal chemistry. This document traces the historical lineage of its synthesis, rooted in the foundational Chichibabin reaction for its precursor, 2-aminopyridine (B139424). Detailed experimental protocols for its preparation are provided, alongside a thorough compilation of its physicochemical and spectroscopic properties. A key focus is its critical role as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class. The guide culminates in a visualization of the cyclooxygenase (COX) signaling pathway, the therapeutic target of these pharmaceuticals, thereby illustrating the logical connection from this core molecule to its ultimate biological application.

Discovery and History

The history of this compound is intrinsically linked to the discovery and development of its parent amine, 2-aminopyridine. The synthesis of 2-aminopyridine was famously established by Aleksei Chichibabin in 1914 through a reaction that now bears his name. The Chichibabin reaction, involving the direct amination of pyridine (B92270) with sodium amide, was a landmark achievement in heterocyclic chemistry.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Melting Point | 68-70 °C | |

| Boiling Point | 279.7 °C (predicted) | |

| Solubility | Soluble in water, ethanol, chloroform | |

| pKa | 3.54 (conjugate acid) |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 8.25 (d, 1H), 8.15 (d, 1H), 7.65 (t, 1H), 7.00 (t, 1H), 2.20 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.9, 152.0, 147.9, 138.6, 119.5, 114.0, 24.8 | |

| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1685 (C=O stretch, Amide I), 1580 (N-H bend, Amide II), 1590, 1470, 1430 (aromatic C=C and C=N stretch) | |

| Mass Spec. (EI) | m/z (%): 136 (M⁺, 40), 94 (100), 67 (20), 43 (85) |

Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the acetylation of 2-aminopyridine using acetic anhydride (B1165640) or acetyl chloride.

Synthesis of this compound from 2-Aminopyridine and Acetic Anhydride

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Pyridine (optional, as catalyst and base)

-

Water

-

Ice

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as toluene (B28343) or pyridine.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution. The reaction can be exothermic, so cooling in an ice bath may be necessary to control the temperature.

-

After the initial exotherm subsides, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. This will hydrolyze any excess acetic anhydride.

-

The crude this compound may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.

Role in Drug Development: Synthesis of Oxicam NSAIDs

This compound serves as a crucial building block in the synthesis of several important pharmaceutical compounds, most notably the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Piroxicam and Tenoxicam are prominent members of this class, and their synthesis highlights the utility of this compound's precursor, 2-aminopyridine. The core structure of these drugs is formed by the condensation of a derivative of a saccharin-like cyclic sulfonamide with 2-aminopyridine.

The general synthetic approach involves the reaction of a methyl or ethyl ester of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide (for piroxicam) or a thieno[2,3-e]thiazine derivative (for tenoxicam) with 2-aminopyridine. This amidation reaction forms the final drug molecule. The 2-pyridylamino moiety is essential for the biological activity of these drugs.

Below is a generalized workflow for the synthesis of an oxicam NSAID, illustrating the key role of the 2-aminopyridine core.

Caption: Generalized workflow for the synthesis of Oxicam NSAIDs.

Biological Significance: The Cyclooxygenase (COX) Signaling Pathway

The therapeutic efficacy of oxicam NSAIDs, derived from 2-aminopyridine, lies in their ability to inhibit the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are central to the inflammatory signaling pathway.

Arachidonic acid, a fatty acid released from the cell membrane by phospholipase A₂, is converted by COX enzymes into prostaglandin (B15479496) H₂ (PGH₂). PGH₂ is then further metabolized by various synthases into a range of prostaglandins (B1171923) (such as PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxane (B8750289) A₂ (TXA₂). These molecules are potent mediators of inflammation, pain, and fever. By inhibiting the COX enzymes, oxicam NSAIDs block the production of these pro-inflammatory mediators, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.

The following diagram illustrates this key signaling pathway.

Caption: The COX pathway and the inhibitory action of Oxicam NSAIDs.

Conclusion

This compound, a simple derivative of 2-aminopyridine, holds a significant place in the landscape of synthetic and medicinal chemistry. While its initial discovery was likely an early and unheralded event in the characterization of its parent amine, its true value emerged as a key building block for a clinically important class of anti-inflammatory drugs. This guide has provided a comprehensive overview of its history, synthesis, and properties, and has illustrated its connection to the inhibition of the cyclooxygenase pathway, a cornerstone of anti-inflammatory therapy. The journey from the foundational Chichibabin reaction to the development of potent NSAIDs underscores the enduring importance of fundamental heterocyclic chemistry in modern drug discovery.

References

Theoretical Insights into the Molecular Structure of 2-Acetamidopyridine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidopyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, characterized by a pyridine (B92270) ring substituted with an acetamido group, dictates its chemical reactivity and biological activity. Understanding the intricacies of its structure at the quantum mechanical level is paramount for the rational design of novel molecules with desired properties.

This technical guide provides an in-depth analysis of the molecular structure of this compound and its derivatives, leveraging data from comprehensive theoretical studies. Due to the availability of detailed computational data for a closely related derivative, this guide will focus on the findings for 2-acetylamino-5-bromo-6-methylpyridine (B57760) as a representative model. The insights gleaned from this derivative offer significant understanding of the electronic and structural characteristics of the broader this compound scaffold.

The theoretical investigations summarized herein employ Density Functional Theory (DFT), a powerful computational method for predicting molecular properties with high accuracy. This guide will delve into the optimized molecular geometry, vibrational analysis, frontier molecular orbitals (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis.

Experimental Protocols: Computational Methodology

The theoretical calculations for 2-acetylamino-5-bromo-6-methylpyridine were performed using the Gaussian suite of programs. The following methodology was employed:

-

Geometry Optimization: The molecular geometry was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations were performed at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule. This provides a deeper understanding of the bonding and stability.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data obtained from the theoretical studies on 2-acetylamino-5-bromo-6-methylpyridine.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N8 | 1.375 | N1-C2-N8 | 117.5 |

| N8-C9 | 1.401 | C2-N8-C9 | 126.8 |

| C9-O10 | 1.253 | N8-C9-O10 | 122.1 |

| C9-C11 | 1.512 | N8-C9-C11 | 115.3 |

| C2-N1 | 1.345 | O10-C9-C11 | 122.6 |

| C6-N1 | 1.338 | C2-N1-C6 | 118.2 |

| C5-Br7 | 1.891 | N1-C6-C12 | 116.9 |

| C6-C12 | 1.504 | C5-C6-C12 | 124.8 |

Note: Atom numbering is based on the optimized molecular structure. This data is for the substituted derivative and will vary for the parent this compound.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Stretch | 3445 | 3420 | 3422 |

| C-H Stretch (Pyridine) | 3100-3000 | 3080-3010 | 3085-3015 |

| C=O Stretch | 1685 | 1695 | 1690 |

| C-N Stretch | 1580 | 1585 | 1588 |

| C-Br Stretch | 630 | 635 | 632 |

Note: Theoretical frequencies are typically scaled to better match experimental values. The data presented is for 2-acetylamino-5-bromo-6-methylpyridine.[1]

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.22 |

Note: A larger HOMO-LUMO gap indicates higher chemical stability and lower chemical reactivity.[1]

Table 4: Natural Bond Orbital (NBO) Analysis - Second-Order Perturbation Energies (E(2)) for Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N8 | π(C2-N1) | 25.8 | n -> π (Resonance) |

| LP(1) O10 | σ(N8-C9) | 21.5 | n -> σ (Hyperconjugation) |

| π(C3-C4) | π(C2-N1) | 18.2 | π -> π (Delocalization) |

| π(C5-C6) | π(C2-N1) | 15.7 | π -> π (Delocalization) |

Note: E(2) energy represents the stabilization energy due to electron delocalization from the donor to the acceptor orbital. LP denotes a lone pair.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the theoretical study of this compound and its derivatives.

Caption: Computational workflow for the theoretical analysis of this compound derivatives.

Caption: Key intramolecular interactions in this compound derivatives from NBO analysis.

Conclusion

The theoretical studies on 2-acetylamino-5-bromo-6-methylpyridine provide a robust framework for understanding the molecular structure and electronic properties of the this compound scaffold. The optimized geometry reveals the planarity of the pyridine ring and the orientation of the acetamido group. Vibrational analysis allows for the assignment of key spectral features, which can be used for the identification and characterization of these compounds.

Frontier molecular orbital analysis indicates a significant HOMO-LUMO gap, suggesting good kinetic stability. Furthermore, NBO analysis highlights the importance of resonance and hyperconjugative interactions in the delocalization of electron density and the overall stabilization of the molecule.

These theoretical insights are invaluable for medicinal chemists and drug development professionals. By understanding the structure-property relationships at a molecular level, it is possible to design and synthesize new this compound derivatives with tailored electronic and steric properties, ultimately leading to the development of more effective and specific therapeutic agents. Future theoretical work should aim to build upon these findings by exploring the impact of a wider range of substituents and by simulating interactions with biological targets.

References

An In-depth Technical Guide to the Health and Safety of 2-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of available data and should not be considered a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS for 2-Acetamidopyridine from your supplier and follow all institutional and regulatory safety guidelines.

Chemical and Physical Properties

This compound, also known as N-(2-pyridyl)acetamide, is a derivative of 2-aminopyridine (B139424). Its chemical structure consists of a pyridine (B92270) ring substituted with an acetamido group at the 2-position. This modification of the parent amine can influence its chemical and toxicological properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| CAS Number | 5231-96-9 | PubChem[1] |

| Appearance | Colorless or white powder or crystals with a characteristic odor. | InChem.org[2] |

| Melting Point | 55 - 60 °C | Alkali Metals Limited |

| Boiling Point | 204 - 210 °C at 760 mmHg | Alkali Metals Limited |

| Solubility | Soluble in water. | Alkali Metals Limited |

| pKa | 6.86 (for the parent compound, 2-Aminopyridine) | EPA[3] |

Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed and causes serious eye irritation.

GHS Classification:

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

-

Eye Irritation: Category 2 (H319: Causes serious eye irritation)

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological data for this compound is limited. Much of the available information is extrapolated from its parent compound, 2-aminopyridine, which is known to be highly toxic. The acetylation of the amino group may alter the toxicity profile, but caution is warranted.

Acute Toxicity:

| Route | Species | LD50 | Source |

| Oral | Rat | 200 mg/kg | Alkali Metals Limited |

| Dermal | Guinea Pig | 500 mg/kg | EPA |

Skin and Eye Irritation:

This compound is classified as causing serious eye irritation. The parent compound, 2-aminopyridine, is also a severe skin and eye irritant.

Chronic Toxicity, Carcinogenicity, and Mutagenicity:

There is a significant data gap regarding the chronic toxicity and carcinogenicity of this compound. For 2-aminopyridine, no information on subchronic or chronic toxicity was found in the available literature. 2-Aminopyridine was not found to be mutagenic in Salmonella typhimurium strains.

Reproductive and Developmental Toxicity:

No specific data on the reproductive and developmental toxicity of this compound was found.

First Aid Measures

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles. |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patent describing the synthesis of 2-acetamido-5-aminopyridine, where this compound is an intermediate.

Materials:

-

2-Aminopyridine

-

Acetic anhydride (B1165640)

-

Ice water

-

Ethyl acetate (B1210297)

Procedure:

-

To 9.9 g of 2-aminopyridine, add 21 ml of acetic anhydride with stirring and cooling.

-

Control the temperature of the exothermic reaction between 30-60 °C.

-

Allow the reaction to proceed for 1 hour. Monitor the reaction progress by thin-layer chromatography to determine the endpoint.

-

Once the reaction is complete, pour the reaction mixture into ice water.

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate to obtain this compound.

Caption: Synthesis workflow for this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general protocol that can be adapted for testing the cytotoxicity of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Caption: General workflow for an MTT cytotoxicity assay.

Potential Signaling Pathway Interactions

Specific signaling pathways affected by this compound have not been well-documented in the available literature. However, based on the known activity of related compounds, some potential areas of interaction can be hypothesized. For instance, some pyridine derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that this compound could be metabolized back to 2-aminopyridine in vivo. 2-Aminopyridine is known to be a potassium channel blocker, which can lead to neurotoxic effects such as convulsions.

Caption: Hypothetical metabolic pathway and mechanism of toxicity.

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and a serious eye irritant. While specific toxicological data is limited, the known high toxicity of its parent compound, 2-aminopyridine, necessitates a cautious approach. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure risks. Further research is needed to fully elucidate the toxicological profile, metabolic fate, and specific mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Acetamidopyridine in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-acetamidopyridine as a versatile ligand in transition metal-catalyzed reactions. The unique structural motif of this compound, featuring a pyridine (B92270) ring and an amide group, allows it to act as an effective directing group and ligand in a variety of important transformations, including cross-coupling and C-H activation reactions. These reactions are foundational in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

While specific literature on this compound as a ligand is emerging, the protocols and data presented herein are based on established methodologies for structurally analogous N-substituted aminopyridine ligands. These notes serve as a comprehensive guide and a starting point for the development of novel catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as a crucial component in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen and the amide oxygen can coordinate to the metal center, influencing the catalyst's reactivity and stability. The following sections detail protocols for key cross-coupling reactions where a halogenated this compound derivative is used as the substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following protocol is adapted for the coupling of a bromo-substituted this compound with an arylboronic acid.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Related N-acyl-aminopyridines

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | N-(4-Bromopyridin-2-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | >95 |

| 2 | N-(4-Bromopyridin-2-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 92 |

| 3 | N-(4-Bromopyridin-2-yl)acetamide | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

Note: Data is representative of couplings with N-(4-Bromopyridin-2-yl)acetamide and may vary for other substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube, add the bromo-2-acetamidopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (B84403) (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is critical in pharmaceutical synthesis. The protocol below is for the amination of a bromo-substituted this compound.[1]

Table 2: Representative Data for Buchwald-Hartwig Amination of a Related N-acyl-aminopyridine

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene (B28343) | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 89 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 91 |

Note: Data is representative of amination with N-(4-Bromopyridin-2-yl)acetamide and may vary for other substrates.[1]

Experimental Protocol: Buchwald-Hartwig Amination [1]

-

In a glovebox, add the bromo-2-acetamidopyridine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., BINAP, 3 mol%).

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

C-H Activation Directed by this compound

The this compound moiety is an excellent directing group for transition metal-catalyzed C-H activation. The pyridine nitrogen and amide oxygen can form a stable five- or six-membered metallacycle with the metal center, facilitating the regioselective functionalization of a C-H bond on an appended aryl group.

Table 3: Representative Data for C-H Activation using N-Aryl-2-aminopyridine Analogs

| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Oxidant | Solvent | Yield (%) |

| 1 | N-phenyl-2-aminopyridine | Diphenylacetylene | Pd(OAc)₂ (5) | Cu(OAc)₂ | DMF | 85 (Indole product) |

| 2 | N-phenyl-2-aminopyridine | Norbornene | [Cp*RhCl₂]₂ (2) | AgSbF₆ | DCE | 92 (Annulated product) |

| 3 | N-phenyl-2-aminopyridine | Phenylacetylene | [RuCl₂(p-cymene)]₂ (2.5) | Cu(OAc)₂ | Dioxane | 78 (Indole product) |

Note: Data is for the analogous N-phenyl-2-aminopyridine and is intended to be representative.[2] Yields and conditions will vary based on the specific substrate and coupling partner.

Experimental Protocol: General Procedure for Directed C-H Activation

-

To a pressure vessel, add the N-aryl-2-acetamidopyridine substrate (1.0 equiv), the coupling partner (e.g., alkyne, alkene) (1.5-2.0 equiv), the transition metal catalyst (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂, 2-5 mol%), and an oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) if required.

-

Add the appropriate anhydrous solvent (e.g., DMF, DCE, Dioxane).

-

Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C).

-

Stir the reaction for the designated time (12-24 h), monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Workflow for Directed C-H Activation

Caption: Conceptual workflow for C-H activation directed by the this compound group.

Heck Reaction

Experimental Protocol: General Procedure for the Heck Reaction

-

To a dry flask, add the aryl halide (e.g., bromo-2-acetamidopyridine) (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

-

Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and a solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture under an inert atmosphere to 80-100 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Catalytic Cycle for the Heck Reaction

Caption: Generalized catalytic cycle for the Heck reaction.

Disclaimer: The experimental protocols and data provided are for informational purposes and are based on analogous systems. Researchers should conduct their own optimization and safety assessments.

References

Applications of 2-Acetamidopyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidopyridine is a versatile heterocyclic building block in medicinal chemistry, valued for its unique structural and electronic properties.[1] Its pyridine (B92270) core enhances solubility in organic solvents and provides a key interaction point for biological targets, while the acetamido group offers a site for further chemical modification, enabling the construction of complex molecules with tailored therapeutic properties.[1][2] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors, agents for neurodegenerative diseases, and anticancer therapeutics. Detailed protocols for synthesis and biological evaluation are also provided.

Key Applications

The this compound scaffold is a privileged structure in drug discovery, with its derivatives showing a wide range of biological activities.[3] The position of the acetamide (B32628) group on the pyridine ring significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.[3]

Kinase Inhibitors

The 2-aminopyridine (B139424) moiety, the precursor to this compound, is a well-established scaffold for the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. Derivatives of 2-aminopyridine have been developed as potent inhibitors of various kinases, including Vaccinia-related kinases (VRK1 and VRK2), Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).

Agents for Neurodegenerative Diseases

Derivatives of 2-aminopyridine are being investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. The mechanism of action often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is associated with improved cognitive function.

Anticancer Agents

The 2-aminopyridine scaffold is also a common feature in the development of novel anticancer agents. These compounds can exert their antitumor effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways, induction of apoptosis, and interference with the cell cycle. For instance, derivatives have been designed as dual inhibitors of CDKs and histone deacetylases (HDACs), showing synergistic antitumor effects.

Quantitative Data Summary

The following table summarizes the biological activity of various 2-aminopyridine derivatives, which are structurally related to this compound and indicative of the potential of this scaffold.

| Compound Class | Target | Compound | IC50 / Ki | Cell Line / Assay Conditions | Reference |

| VRK1 Inhibitor | VRK1 | Compound 26 | IC50: 150 nM | Enzyme inhibition assay | |

| CDK/HDAC Dual Inhibitor | CDK9 | Compound 8e | IC50: 88.4 nM | In vitro kinase assay | |

| CDK/HDAC Dual Inhibitor | HDAC1 | Compound 8e | IC50: 168.9 nM | In vitro HDAC assay | |

| AChE/BChE Inhibitor | AChE | Compound 3m | IC50: 34.81 µM | Ellman's method | |

| AChE/BChE Inhibitor | BChE | Compound 3m | IC50: 20.66 µM | Ellman's method |

Experimental Protocols

Synthesis of 2-Acetamido-5-aminopyridine (B1225344)

This protocol describes a general method for the synthesis of a this compound derivative, adapted from a patented procedure.

Materials:

-

2-Aminopyridine

-

Acetic anhydride (B1165640)

-

Fuming nitric acid

-

Sulfuric acid

-

Pt/C catalyst

-

Ethyl acetate (B1210297)

-

Ice water

Procedure:

-

Acetylation: Dissolve 2-aminopyridine in acetic anhydride solution with stirring and cooling. Control the temperature below 60°C. The reaction is exothermic. Monitor the reaction progress by thin-layer chromatography (TLC). After completion (typically 1 hour), pour the reaction mixture into ice water and extract the product, this compound, with ethyl acetate. Evaporate the ethyl acetate to obtain the product.

-

Nitration: Slowly add the this compound to a mixture of fuming nitric acid and sulfuric acid, maintaining a low temperature. After the reaction is complete, filter the mixture to obtain 2-acetamido-5-nitropyridine (B189021).

-

Reduction: Add the 2-acetamido-5-nitropyridine to methanol in the presence of a Pt/C catalyst. React at room temperature for approximately 4 hours, monitoring the reaction by TLC. Upon completion, filter to recover the catalyst and evaporate the solvent to yield 2-acetamido-5-aminopyridine.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Kinase Inhibition

Caption: ATP-competitive kinase inhibition by a this compound derivative.

Experimental Workflow: Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Logical Relationship: Development of this compound-Based Therapeutics

Caption: The drug discovery and development process for this compound-based compounds.

References

- 1. Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Protocol for N-acetylation of 2-aminopyridine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acetylation of 2-aminopyridine (B139424), a common transformation in organic synthesis and crucial in the preparation of various pharmaceutical intermediates. The resulting product, N-(pyridin-2-yl)acetamide, is a versatile building block in medicinal chemistry.

Introduction

N-acetylation is a fundamental chemical reaction that introduces an acetyl group onto an amine.[1][2] In the context of drug development, this modification can significantly alter the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability. The acetylation of 2-aminopyridine is a straightforward yet critical procedure, typically employing acetic anhydride (B1165640) as the acetylating agent. The reaction proceeds via nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of acetic anhydride.

Data Presentation

The following table summarizes quantitative data from representative protocols for the N-acetylation of pyridine (B92270) derivatives.

| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [3] |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | Not Reported | [4] |

Experimental Protocols

This section details a reliable and high-yielding protocol for the N-acetylation of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Ethyl Acetate (B1210297)

-

Ice

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.9 g).

-

Addition of Reagent: To the stirring 2-aminopyridine, carefully add acetic anhydride (e.g., 21 ml). The reaction is exothermic, and the temperature should be controlled to remain below 60 °C, using a water bath for cooling if necessary.[3]

-

Reaction: Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent.

-

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve high purity. For instance, in a similar procedure with 2-amino-4-methylpyridine, the product crystallized upon addition of diethyl ether.

Reaction Mechanism and Workflow

The N-acetylation of 2-aminopyridine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product.

The following diagrams illustrate the chemical reaction and the experimental workflow.

References

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 4. Synthesis routes of N-(4-methylpyridin-2-yl)acetamide [benchchem.com]

Application Notes and Protocols: 2-Acetamidopyridine as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidopyridine, and its closely related precursor 2-aminopyridine (B139424), are privileged scaffolds in medicinal chemistry.[1][2] Their structural features, including the pyridine (B92270) ring which can enhance solubility and reactivity, and the modifiable acetamido or amino group, make them ideal starting points for the synthesis of a diverse range of biologically active compounds.[3] These building blocks have been successfully incorporated into molecules targeting a variety of diseases, demonstrating their broad therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of kinase inhibitors and antibacterial agents.

I. Kinase Inhibitors Derived from this compound

The 2-aminopyridine and this compound moieties are common features in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[4] Derivatives of these scaffolds have shown potent inhibitory activity against several important cancer-related kinases.

p38 MAP Kinase Inhibitors

Application: p38 Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. 2-Acylaminopyridin-4-ylimidazoles have been identified as highly efficient and metabolically stable p38 MAPK inhibitors.

Quantitative Data: p38 MAPK Inhibitory Activity

| Compound ID | Modification | Target | IC50 (nM) | Cell-Based Assay |

| 1 | 2-acylamino function on pyridine | p38 MAPK | Data not specified | Cytokine release modulation in human whole blood |

| 42c | 4-azaindole core | p38 MAPK | Potent inhibitor | Data not specified |

Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a three-tiered cascade involving a MAPKKK (e.g., MEKK, MLK), a MAPKK (MKK3/6), and p38 MAPK. Upon activation by environmental stress or inflammatory cytokines, this cascade leads to the phosphorylation of downstream targets, including transcription factors and other kinases, resulting in a cellular response.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocol: Synthesis of 2-Acylaminopyridin-4-ylimidazoles

This protocol is a general representation based on the synthesis of similar pyridinylimidazole inhibitors.

-

Step 1: Synthesis of 2-Amino-4-substituted Pyridine: Start with a commercially available substituted pyridine or synthesize as required.

-

Step 2: Acylation of the Amino Group: React the 2-aminopyridine derivative with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, THF) to yield the 2-acylaminopyridine intermediate.

-

Step 3: Imidazole (B134444) Ring Formation: Construct the imidazole ring by reacting the 2-acylaminopyridine intermediate with a suitable α-haloketone. This reaction typically proceeds in a solvent like ethanol (B145695) or DMF, often with heating.

-

Step 4: Further Functionalization: Introduce desired substituents onto the imidazole ring through standard chemical transformations.

-

Purification: Purify the final product using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Application: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). ALK inhibitors are a cornerstone of targeted therapy for ALK-positive malignancies. 2-Aminopyridine derivatives have been developed as potent ALK inhibitors, capable of overcoming resistance to existing drugs like crizotinib.

Quantitative Data: ALK Inhibitory Activity

| Compound ID | Modification | Target | IC50 (nM) | Cell Line |

| 18d | 2-aminopyridine with a 2-pyridone moiety | Wild-type ALK | 19 | Karpas-299 |

| 18d | ALKL1196M (crizotinib-resistant) | 45 | Karpas-299 | |

| 18d | ALKG1202R (crizotinib-resistant) | 22 | Karpas-299 | |

| 18d | ROS1 | 2.3 | Karpas-299 |

Signaling Pathway: ALK

Aberrant ALK activation, often through fusion proteins, leads to the constitutive activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation, survival, and metastasis.

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental Protocol: Synthesis of 2-Aminopyridine-Based ALK Inhibitors

The following is a generalized protocol based on the synthesis of 2-aminopyridine derivatives.

-

Step 1: Asymmetric Reduction: Start with a substituted acetophenone (B1666503) and perform an asymmetric reduction to obtain the corresponding chiral alcohol.

-

Step 2: Nucleophilic Substitution: React the chiral alcohol with 2-nitropyridin-3-ol under Mitsunobu conditions (DIAD, PPh3) to yield the ether-linked intermediate.

-

Step 3: Suzuki Coupling: Perform a Suzuki coupling reaction to introduce an aryl or heteroaryl group.

-

Step 4: Reduction of the Nitro Group: Reduce the nitro group to an amine using a reducing agent like iron in acetic acid.

-

Step 5: Bromination (if required): Introduce a bromine atom at a specific position on the pyridine ring using N-Bromosuccinimide (NBS).

-

Purification and Characterization: Purify the final product by column chromatography and characterize using 1H NMR and mass spectrometry.

CDK/HDAC Dual Inhibitors

Application: The dual inhibition of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) is an emerging and promising strategy in cancer therapy. This approach can synergistically induce cell cycle arrest and apoptosis, and potentially overcome drug resistance.

Mechanism of Action: CDK/HDAC Dual Inhibition

CDK inhibition directly interferes with cell cycle progression, leading to cell cycle arrest. HDAC inhibition results in the hyperacetylation of histones and other proteins, leading to the expression of tumor suppressor genes and the induction of apoptosis.

Caption: Mechanism of Action for CDK/HDAC Dual Inhibitors.

Experimental Protocol: Kinase and HDAC Inhibition Assays

-

CDK Inhibition Assay:

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the CDK enzyme, substrate, ATP, and varying concentrations of the inhibitor.

-

Incubate the mixture at room temperature for a specified time.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve.

-

-

HDAC Inhibition Assay:

-

Utilize a commercial HDAC activity assay kit (colorimetric or fluorometric).

-

In a microplate well, combine the nuclear extract or purified HDAC enzyme with the acetylated substrate and varying concentrations of the inhibitor.

-

Incubate at 37°C for a specified duration.

-

Add the developer solution, which reacts with the deacetylated substrate to produce a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Determine the IC50 value from the dose-response curve.

-

II. Antibacterial Agents Derived from this compound

2-Aminopyridine derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

| Compound ID | Modification | Bacterial Strain | MIC (µg/mL) |

| 2c | 2-amino-3-cyanopyridine derivative | Staphylococcus aureus | 0.039 |

| 2c | Bacillus subtilis | 0.039 | |

| 22 | para-chlorophenyl moiety | S. pyogenes, E. coli, P. mirabilis | Not specified |

| 24 | para-chlorophenyl moiety | S. pyogenes, E. coli, P. mirabilis | Not specified |

Experimental Workflow: Antibacterial Susceptibility Testing

Caption: Experimental Workflow for Antibacterial Susceptibility Testing.

Experimental Protocols: Antibacterial Assays

-

Disk Diffusion Assay (Kirby-Bauer Method):

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculate Plate: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.

-

Apply Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Measure Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate: Add a standardized bacterial inoculum to each well.

-

Incubate: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

This compound and its derivatives are valuable and versatile building blocks in the design and synthesis of novel bioactive molecules. Their utility has been demonstrated in the development of potent kinase inhibitors for cancer and inflammatory diseases, as well as promising antibacterial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery and development programs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. asm.org [asm.org]

- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction